2-Nitro-3-phenylbicyclo[2.2.1]heptane
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Overview
Description
2-Nitro-3-phenylbicyclo[221]heptane is a chemical compound belonging to the bicyclo[221]heptane family This compound is characterized by a bicyclic structure with a nitro group and a phenyl group attached to the heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-phenylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction. This reaction is carried out between trans-1-nitro-2-phenylethene and 1,3-cyclopentadiene to form trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene. The product is then reduced using Raney alloy mixed with aqueous sodium hydroxide and tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions followed by reduction processes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-3-phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions:
Reduction: Raney alloy, aqueous sodium hydroxide, tetrahydrofuran, hydrogen, platinum catalyst.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents.
Major Products:
Reduction: Trans-3-phenylbicyclo[2.2.1]hept-2-ylamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Nitro-3-phenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and high-energy density compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-3-phenylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can interact with neurotransmitter systems in the brain, particularly the dopamine system . This interaction can lead to psychostimulant effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Contains an aza nitrogen atom and is used in asymmetric synthesis.
Bicyclo[2.2.1]heptane derivatives:
Uniqueness: 2-Nitro-3-phenylbicyclo[2.2.1]heptane is unique due to its combination of a nitro group and a phenyl group on the bicyclic heptane structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other bicyclo[2.2.1]heptane derivatives .
Properties
CAS No. |
5452-48-2 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-nitro-3-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H15NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
XLJNFVWRSYMVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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